

Unraveling the 2A3 Antibody for Flow Cytometry: A Detailed Guide

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Compound of Interest

Compound Name: 2A3

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The **2A3** antibody clone is a versatile tool in the researcher's arsenal, particularly for flow cytometry applications. However, the designation "**2A3**" is used for monoclonal antibodies targeting several distinct proteins, as well as for an isotype control. To ensure accurate and reproducible results, it is crucial to identify the specific target of your **2A3** antibody.

This document provides detailed application notes and protocols for the various **2A3** antibody specificities. Please select the target protein relevant to your research to proceed to the appropriate section.

Please specify the target of your **2A3** antibody:

- Gamma Actin: A cytoplasmic actin isoform involved in cell motility and structure.
- Pan-Actin: Recognizes multiple actin isoforms.
- Beta Actin: A highly conserved cytoskeletal protein often used as a loading control.[1]
- Human CD25: The alpha chain of the IL-2 receptor, a key marker for activated T cells and regulatory T cells.[2]
- Isotype Control (Rat IgG2a): Used as a negative control to differentiate non-specific background staining from specific antibody binding.[3][4][5][6][7][8][9]

Below you will find detailed information tailored to each specific **2A3** antibody.

2A3 Antibody Targeting Gamma Actin

Application Notes for Flow Cytometry

The mouse monoclonal antibody [**2A3**] targeting gamma-actin is a valuable tool for intracellular flow cytometry.[10] Gamma-actin, a key component of the cytoskeleton, is ubiquitously expressed in eukaryotic cells and plays a role in cell motility and structure.[10] This antibody is highly specific for the gamma-cytoplasmic actin 1 (ACTG1) and does not cross-react with other actin isoforms.[10]

Quantitative Data Summary

Parameter	Value	Species Reactivity	Reference
Clone	2A3	Human, Pig, Chicken, Rat, Zebrafish, Mouse, Rabbit	
Isotype	Mouse IgG2b		
Target Molecular Weight	42 kDa		
Validated Applications	Western Blot, Flow Cytometry, IHC-P, IHC-Fr, ICC/IF, ELISA		

Experimental Protocol: Intracellular Staining of Gamma Actin for Flow Cytometry

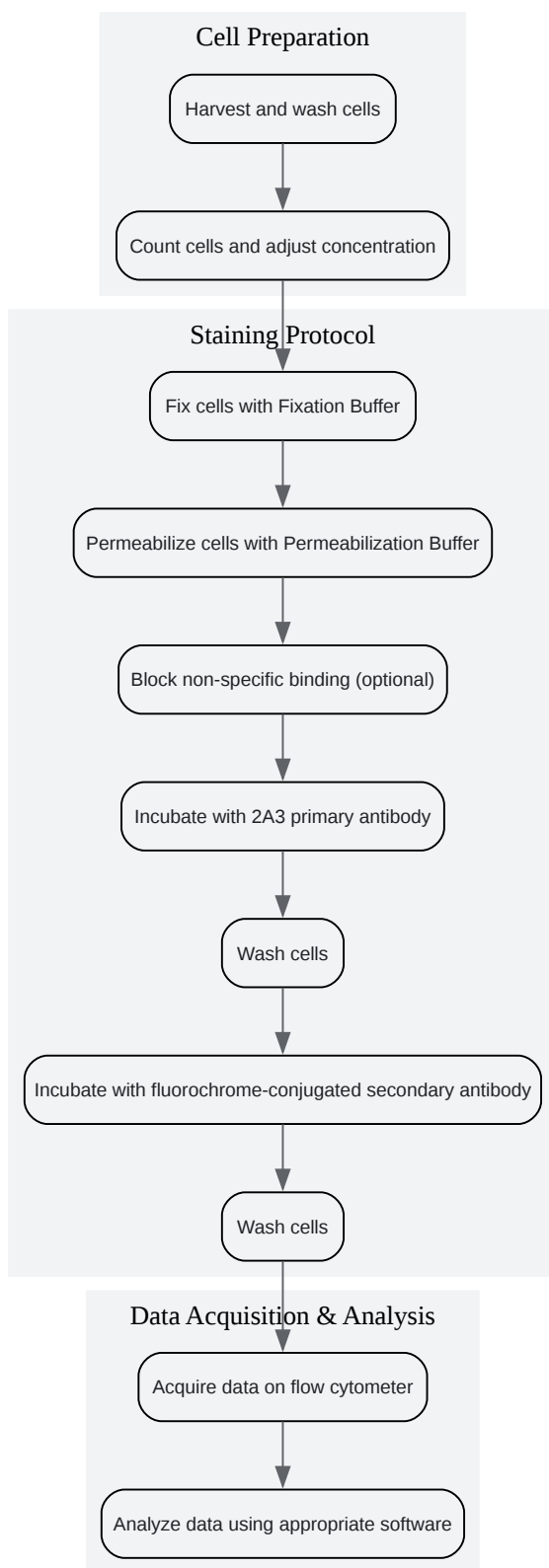
This protocol outlines the steps for staining intracellular gamma-actin using the **2A3** antibody for analysis by flow cytometry.

Materials:

- Cells in suspension (e.g., harvested cultured cells)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Anti-gamma Actin antibody [**2A3**]
- Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
- Isotype control antibody (Mouse IgG2b)
- Flow cytometer

Workflow Diagram



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Caption: Intracellular staining workflow for gamma-actin detection by flow cytometry.

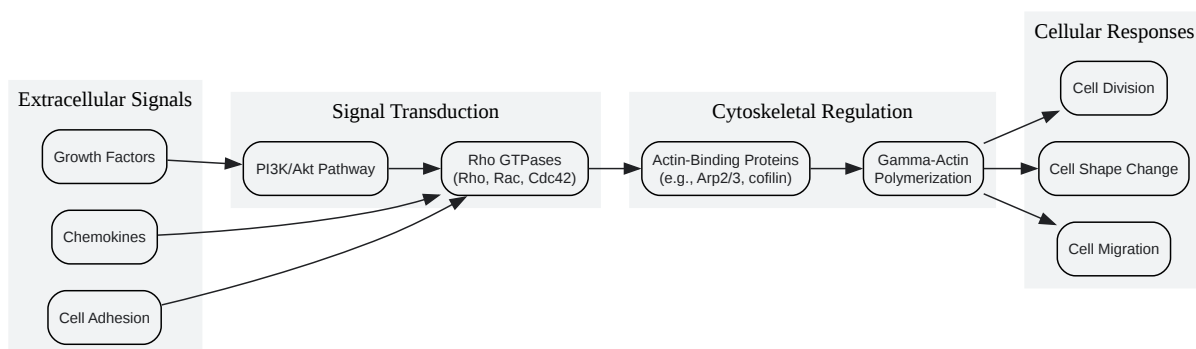
Step-by-Step Protocol:

- Cell Preparation:
 - Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL.
- Fixation:
 - Add 100 μ L of the cell suspension to each flow cytometry tube.
 - Add 100 μ L of Fixation Buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Permeabilization:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
 - Wash the cells once with Flow Cytometry Staining Buffer.
- Antibody Staining:
 - Resuspend the permeabilized cells in 100 μ L of Flow Cytometry Staining Buffer.
 - Add the anti-gamma Actin [**2A3**] antibody at the manufacturer's recommended concentration. For the isotype control tube, add the same concentration of a mouse IgG2b isotype control antibody.
 - Incubate for 30-60 minutes at 4°C, protected from light.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Secondary Antibody Staining (if required):

- If the primary **2A3** antibody is not directly conjugated, resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer containing the appropriate fluorochrome-conjugated secondary antibody.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Signaling Pathway Involvement

Gamma-actin is a fundamental component of the cytoskeleton and is involved in numerous cellular processes. Its dynamic polymerization and depolymerization are regulated by a complex network of signaling pathways that control cell shape, migration, and division.



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Caption: Simplified signaling pathways influencing gamma-actin polymerization and cellular responses.

2A3 Antibody Targeting Pan-Actin

Application Notes for Flow Cytometry

The mouse monoclonal antibody clone **2A3** that detects pan-actin is designed to recognize various forms of actin across multiple species. It targets an epitope in the C-terminal region of the actin protein. This makes it suitable for applications where the detection of total actin levels is desired.

Quantitative Data Summary

Parameter	Value	Species Reactivity	Reference
Clone	2A3	Human, Rat, Monkey, Yeast, Hamster, Drosophila, Mouse	
Isotype	Mouse IgG1κ		
Target Genes	ACTA1, ACTC1, ACTG1		
Validated Applications	Western Blotting		

Note: While validated for Western Blotting, its utility in flow cytometry would require specific optimization. The intracellular staining protocol provided for gamma-actin can be adapted for pan-actin, with the appropriate isotype control (Mouse IgG1κ).

2A3 Antibody Targeting Beta-Actin

Application Notes for Flow Cytometry

The **2A3** clone is also available as a mouse monoclonal antibody specific for beta-actin.^[1] This antibody is raised against a peptide fragment corresponding to the C-terminal region of human

β -Actin and is recommended for detecting β -Actin in various species.[\[1\]](#) It is available in conjugated forms suitable for flow cytometry.[\[1\]](#)

Quantitative Data Summary

Parameter	Value	Species Reactivity	Reference
Clone	2A3	Mouse, Rat, Human, Hamster, Monkey	[1]
Isotype	Mouse IgG1k	[1]	
Validated Applications	WB, IP, IF, IHC(P), FCM	[1]	

Experimental Protocol: The intracellular staining protocol described for gamma-actin can be directly applied, using a Mouse IgG1k as the isotype control.

2A3 Antibody Targeting Human CD25

Application Notes for Flow Cytometry

The mouse anti-human CD25 monoclonal antibody, clone **2A3**, reacts with the 55 kDa alpha chain of the IL-2 receptor (IL-2R α).[\[2\]](#) CD25 is a crucial marker for activated T and B cells, monocytes, macrophages, and is highly expressed on regulatory T cells (Tregs).[\[2\]](#) This antibody is useful for identifying these cell populations in immunological studies.[\[2\]](#) The **2A3** antibody binds near the IL-2 binding site, potentially blocking high-affinity IL-2 binding.[\[2\]](#)

Quantitative Data Summary

Parameter	Value	Species Reactivity	Reference
Clone	2A3	Human, Cynomolgus	[2]
Isotype	Mouse IgG1		
Target Antigen	CD25 (IL-2R α)	[2]	
Validated Applications	Flow Cytometry, Cell Isolation	[2]	

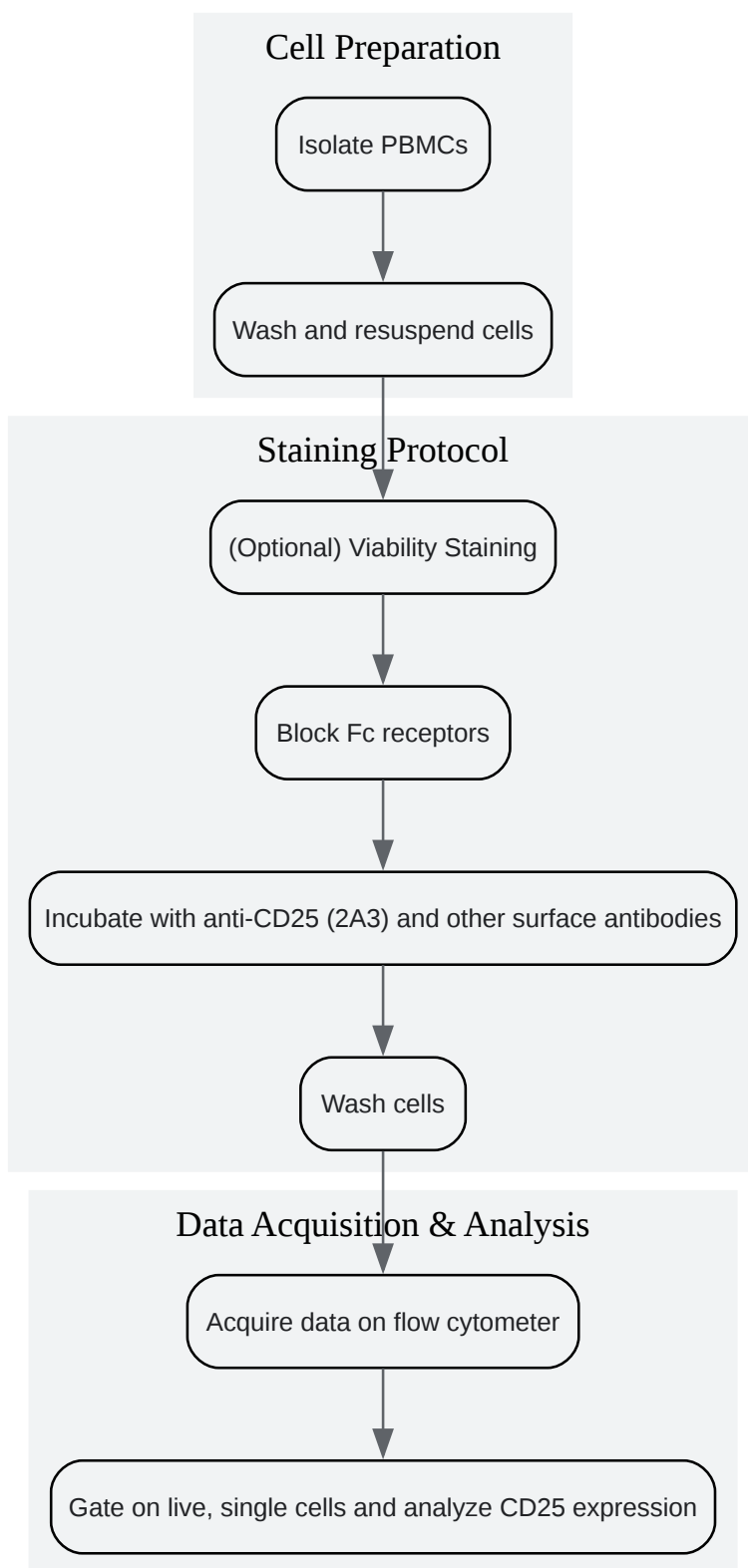
Experimental Protocol: Surface Staining of Human CD25 for Flow Cytometry

This protocol details the surface staining of human peripheral blood mononuclear cells (PBMCs) for CD25 expression.

Materials:

- Human PBMCs
- Flow Cytometry Staining Buffer
- Anti-Human CD25 Antibody, Clone **2A3** (PE conjugated or unconjugated)
- Fluorochrome-conjugated secondary antibody (if primary is unconjugated)
- Isotype control antibody (Mouse IgG1)
- (Optional) Other cell surface marker antibodies (e.g., CD4, FoxP3 for Treg analysis)
- (Optional) Viability dye

Workflow Diagram



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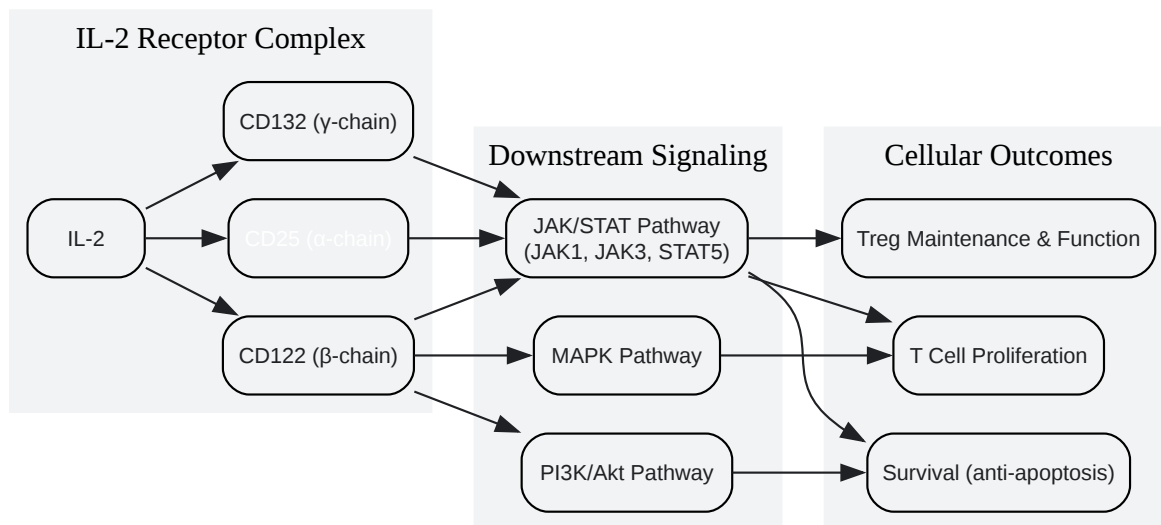
Caption: Surface staining workflow for CD25 detection on human PBMCs.

Step-by-Step Protocol:

- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - Wash the cells twice with cold Flow Cytometry Staining Buffer.
 - Resuspend the cells to a concentration of 1×10^7 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - (Optional) Add a viability dye according to the manufacturer's instructions.
 - Block Fc receptors by adding human Fc block and incubating for 10 minutes.
 - Add the anti-human CD25 [**2A3**] antibody and any other surface marker antibodies at their predetermined optimal concentrations. For the isotype control tube, add the corresponding isotype control antibody.
 - Incubate for 20-30 minutes at 4°C, protected from light.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Resuspend the cells in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.

Signaling Pathway Context

CD25 is a critical component of the high-affinity IL-2 receptor, which plays a central role in T cell proliferation, survival, and differentiation, particularly in the maintenance of regulatory T cells.



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Caption: IL-2 signaling through the high-affinity IL-2 receptor complex involving CD25.

2A3 as a Rat IgG2a Isotype Control

Application Notes

The **2A3** clone is also widely used as a rat IgG2a isotype control antibody.[3][4][5][6][7][8][9] This antibody typically recognizes trinitrophenol (TNP), a hapten not expressed on mammalian cells, making it an ideal negative control for in vitro and in vivo experiments using rat IgG2a primary antibodies.[5][7][8][11]

Use in Flow Cytometry

When performing flow cytometry experiments with a primary antibody that is a rat IgG2a, the **2A3** isotype control should be used at the same concentration as the primary antibody.[4][7] This allows the researcher to accurately gate cell populations and distinguish specific antibody binding from non-specific background signal. It is available in various conjugated formats (e.g., PE, APC, PE-Cy5).[4][6][7][12]

Quantitative Data Summary

Parameter	Value	Specificity	Reference
Clone	2A3	Trinitrophenol (TNP)	[5][8][11]
Isotype	Rat IgG2a, κ	[6]	
Host	Rat	[3][6]	
Application	Isotype Control for Flow Cytometry	[4][5][7][8]	

By carefully selecting the appropriate **2A3** antibody based on its specific target and following the detailed protocols, researchers can achieve reliable and meaningful results in their flow cytometry experiments.

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